molecular formula C20H15ClN2S B2368872 (Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-64-4

(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2368872
CAS No.: 476669-64-4
M. Wt: 350.86
InChI Key: NCANETZBNUFXRN-YVLHZVERSA-N
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Description

(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a thiazole core, a privileged structure in pharmaceuticals known for its diverse biological activities . The compound incorporates an acrylonitrile group, a functional group present in several bioactive molecules and approved drugs, which often contributes to biological activity by acting as a Michael acceptor that can interact with cellular targets . This specific chemical entity belongs to a class of heteroaryl-acrylonitrile derivatives that have demonstrated considerable potential in preclinical research across multiple therapeutic areas. Structural analogs of this compound have shown promising biological activities, including antitumor effects against various human cancer cell lines . The presence of both the thiazole ring and acrylonitrile moiety in a single molecular framework may enable multiple mechanisms of action, potentially targeting enzymes, receptors, or other biomolecules involved in disease pathways . Thiazole-containing compounds have documented applications as kinase inhibitors, tubulin-binding agents, and antimicrobial agents in research settings . The (Z)-configuration of the acrylonitrile double bond, confirmed in related compounds through X-ray crystallography, may influence the compound's biological activity and interaction with molecular targets . Researchers investigating structure-activity relationships in this chemical class have found that subtle changes in stereochemistry and substitution patterns can significantly impact potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S/c1-2-14-6-8-16(9-7-14)19-13-24-20(23-19)17(12-22)10-15-4-3-5-18(21)11-15/h3-11,13H,2H2,1H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCANETZBNUFXRN-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising a chlorophenyl group, an ethylphenyl group, and a thiazole ring, which may contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name (Z)3(3chlorophenyl)2[4(4ethylphenyl)1,3thiazol2yl]prop2enenitrile\text{IUPAC Name }(Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis, which includes the condensation of a haloketone with a thioamide.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling to attach the chlorophenyl and ethylphenyl groups.
  • Formation of Acrylonitrile Moiety : Completing the synthesis by incorporating the acrylonitrile group.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. The mechanism of action often involves inhibition of key signaling pathways associated with tumor growth and proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ANUGC (gastric cancer)0.025Inhibition of tyrosine kinases
Compound BMDA-MB-231 (breast cancer)0.012Induction of apoptosis
This compoundVariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1 µg/mL
Escherichia coli1 µg/mL2 µg/mL

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential interaction with enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Possible modulation of receptors that regulate cell proliferation and apoptosis.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study investigated the effects of thiazole derivatives on human breast cancer cells (MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting a potential for developing more effective treatments.
  • Antimicrobial Evaluation :
    Another case study focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acrylonitrile and thiazole derivatives, focusing on substituent effects, biological activity, and physical properties.

Structural and Functional Group Analysis

Compound Name Key Substituents Biological Activity (GI50/IC50) Physical Properties Reference
(Z)-3-(3-Chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile (Target) 3-Chlorophenyl, 4-ethylphenyl-thiazole Not reported Not provided -
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 15, ) Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl GI50: 0.021–12.2 μM (anticancer) -
(Z)-3-(4-(9H-Carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile () Carbazole, pyridinyl Aggregation-induced fluorescence Solid-state tunable emission
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9f, ) 3-Chlorophenyl, piperazinylmethyl-thiazole, urea Not reported Yield: 77.7%, ESI-MS: 428.2 [M+H]+
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () 4-Fluorophenyl-thiazole, hydroxy-methoxyphenyl Not reported -
Thiazolidine derivatives () Varied substituents (e.g., benzyloxy, trifluoromethyl) IC50: 8.66–45.6 μM (NO inhibition) -

Key Observations:

  • Anticancer Activity : Compound 15 () demonstrates potent anticancer activity due to its electron-rich 3,4,5-trimethoxyphenyl group and planar benzo[d]thiazole moiety, which may enhance DNA intercalation or kinase inhibition . The target compound’s 3-chlorophenyl group (electron-withdrawing) and 4-ethylphenyl (lipophilic) substituents could modulate similar activity but with altered pharmacokinetics.
  • Fluorescence Properties : Carbazole- and pyridinyl-substituted acrylonitriles () exhibit tunable solid-state fluorescence, suggesting that the target compound’s conjugated system may also display luminescence depending on substituent electronic effects .
  • Synthetic Yields: Urea-thiazole hybrids () achieve yields >75%, indicating efficient synthetic routes for analogous compounds. The target compound’s synthesis likely employs similar strategies (e.g., Knoevenagel condensation) .

Substituent Effects on Bioactivity

  • Aryl Group Influence : The 3-chlorophenyl group in the target compound may enhance electrophilic interactions compared to the 3,4,5-trimethoxyphenyl group in Compound 15, altering target specificity .
  • Nitrile Functionality : The acrylonitrile group stabilizes the planar conformation critical for binding, as seen in fluorescence-active analogs () .

Physicochemical and Crystallographic Comparisons

  • Melting Points : Urea-thiazole derivatives () exhibit high melting points (188–207°C), likely due to hydrogen bonding. The target compound’s melting point may be lower due to reduced polarity .
  • Crystal Packing : Isostructural thiazole-fluorophenyl compounds () adopt planar conformations, suggesting that the target compound’s 4-ethylphenyl group may introduce steric hindrance, affecting crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, and how are critical reaction conditions optimized?

  • Methodology :

  • Thiazole Ring Formation : React 3-chlorophenacyl bromide with thiourea under reflux in ethanol to form the thiazole intermediate. Monitor via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
  • Knoevenagel Condensation : Combine the thiazole intermediate with 4-(4-ethylphenyl)benzaldehyde and malononitrile using piperidine as a base in toluene under reflux (110°C, 12 hrs). Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .
  • Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and catalyst load (0.5–2.0 mol% piperidine) to improve yield (>75%) and stereoselectivity (Z/E ratio >9:1) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration via coupling constants J = 12–14 Hz for acrylonitrile protons) and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water 70:30) to assess purity (>95%) and detect isomers .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated: 379.08 g/mol; observed: m/z 379.09 [M+H]⁺) .

Q. Which chemical reactions are most relevant for functionalizing this compound in medicinal chemistry?

  • Methodology :

  • Electrophilic Aromatic Substitution : Nitrate the 3-chlorophenyl ring using HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups (yield: 60–70%) .
  • Reduction Reactions : Catalytically hydrogenate the acrylonitrile double bond (H₂, Pd/C, ethanol) to study bioactivity changes .
  • Nucleophilic Attack : React the nitrile group with hydroxylamine to form amidoximes for metal-binding studies .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s biological activity across studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl on the phenyl ring) using in vitro assays (e.g., IC₅₀ values against kinase targets) .
  • Experimental Reprodubility : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC-MS to rule out impurity-driven artifacts .

Q. What strategies enhance regioselectivity in electrophilic substitutions on the thiazole ring?

  • Methodology :

  • Directing Group Utilization : Leverage the electron-withdrawing nitrile group to direct electrophiles to the 5-position of the thiazole. Use Br₂ in acetic acid (0°C, 2 hrs) for bromination (yield: 85%) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). Validate with mutagenesis (e.g., T790M mutation reduces binding affinity) .
  • Enzyme Inhibition Assays : Measure IC₅₀ in kinase assays (e.g., ADP-Glo™) and correlate with structural analogs .
  • Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to resolve binding modes .

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